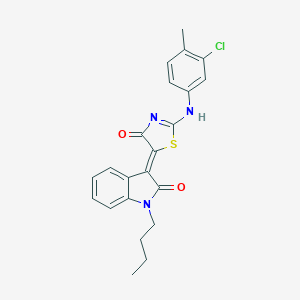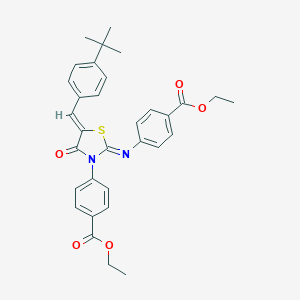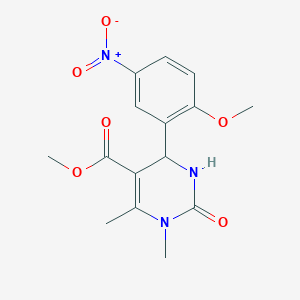![molecular formula C22H16Cl2N2OS2 B308325 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B308325.png)
3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one is a compound with a complex chemical structure. It has been synthesized by chemists for scientific research purposes. This compound has shown potential for use in various fields of scientific research due to its unique properties.
作用機序
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it may work by inhibiting certain enzymes and signaling pathways in the body. This inhibition may lead to the anti-inflammatory, anti-tumor, and anti-microbial effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one may have several biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to have anti-microbial properties. Additionally, studies have shown that this compound may have potential in the treatment of diabetes and other metabolic disorders.
実験室実験の利点と制限
One advantage of using 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure. This compound has shown potential for use in various fields of scientific research. However, one limitation of using this compound is the complexity of its synthesis. It requires several steps and specialized equipment to synthesize.
将来の方向性
There are several future directions for the study of 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one. One direction is to further study its anti-inflammatory, anti-tumor, and anti-microbial properties. Another direction is to explore its potential use in the treatment of diabetes and other metabolic disorders. Additionally, further research could be conducted on the mechanism of action of this compound to better understand its effects in the body.
合成法
The synthesis of 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one involves several steps. The first step involves the reaction of 3-chloro-4-methylphenyl isocyanate and 3-thiophenecarboxaldehyde in the presence of a base. This reaction produces the intermediate product, 2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one. The second step involves the reaction of the intermediate product with 3-chloro-4-methylphenyl isocyanate in the presence of a base. This reaction produces the final product, 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one.
科学的研究の応用
3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one has shown potential for use in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of diabetes and other metabolic disorders.
特性
製品名 |
3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C22H16Cl2N2OS2 |
分子量 |
459.4 g/mol |
IUPAC名 |
(5Z)-3-(3-chloro-4-methylphenyl)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16Cl2N2OS2/c1-13-3-5-16(10-18(13)23)25-22-26(17-6-4-14(2)19(24)11-17)21(27)20(29-22)9-15-7-8-28-12-15/h3-12H,1-2H3/b20-9-,25-22? |
InChIキー |
VNTLREZGJMEABG-CCSJHGLOSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C/C3=CSC=C3)/S2)C4=CC(=C(C=C4)C)Cl)Cl |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CSC=C3)S2)C4=CC(=C(C=C4)C)Cl)Cl |
正規SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CSC=C3)S2)C4=CC(=C(C=C4)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[[(5Z)-3-(4-ethoxycarbonylphenyl)-5-(5-ethyl-2-oxo-1H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B308242.png)
![1-{6-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308243.png)

methyl]quinolin-8-ol](/img/structure/B308248.png)
![ethyl 4-(5-(5,7-dibromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308250.png)
![N,N-diethyl-4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}aniline](/img/structure/B308251.png)
![ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]imino}-5-{5-nitro-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308255.png)
![1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308256.png)

![6-{2-Nitrophenyl}-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308258.png)
![ethyl 4-(5-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308260.png)

![2-[2-(2-Chlorobenzyloxy)styryl]-8-quinolinol](/img/structure/B308264.png)
![6-(2-Chloro-4,5-diethoxyphenyl)-3-[(2-fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308265.png)